molecular formula C10H6F6O2 B064485 2,4-Bis(trifluoromethyl)phenylacetic acid CAS No. 177952-39-5

2,4-Bis(trifluoromethyl)phenylacetic acid

Cat. No. B064485
Key on ui cas rn: 177952-39-5
M. Wt: 272.14 g/mol
InChI Key: BCHGLBXVODTIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05633251

Procedure details

2,4-Bis(trifluoromethyl)benzonitrile (41.5 mmol, 10.51 g) was taken up in 100 mL acetic acid, 50 mL conc. H2SO4, and 20 mL water. This was heated to 120° C. for 3 h. The reaction was then diluted with 1 L ice water, and extracted with 2×300 mL ethyl acetate. The combined organics were washed with 2×200 mL water, dried with brine and Na2SO4, and evaporated under reduced pressure. The residue was taken up in a minimum of diethyl ether and crystallized by adding sufficient hexane to precipatate the product. The solid was collected to give 7.74 g of 2,4-bis(trifluoromethyl) phenyl acetic acid as white crystals, 68.5%. NMR 1H (CDCl3) δ 7.93 (s, 1H), 7.80 (d, J=7.9 Hz,1H), 7.55 (d, J=7.9 Hz, 1H), 3.94 (s, 2H).
Quantity
10.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:4]=1[C:5]#N.OS(O)(=O)=O.O.[C:23]([OH:26])(=[O:25])C>>[F:1][C:2]([F:16])([F:15])[C:3]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:4]=1[CH2:5][C:23]([OH:26])=[O:25]

Inputs

Step One
Name
Quantity
10.51 g
Type
reactant
Smiles
FC(C1=C(C#N)C=CC(=C1)C(F)(F)F)(F)F
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
ice water
Quantity
1 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 2×300 mL ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with 2×200 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
by adding sufficient hexane
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC(=C1)C(F)(F)F)CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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